molecular formula C17H18N2S B241644 2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile

2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile

Cat. No. B241644
M. Wt: 282.4 g/mol
InChI Key: MDVFAHFYQYPLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile, also known as BSMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BSMN belongs to the family of nicotinonitrile compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile's mechanism of action is not fully understood, but it is believed to act by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance the body's immune response to infection.

Advantages and Limitations for Lab Experiments

2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has several advantages for lab experiments, including its relatively low toxicity and high solubility in water. However, its use in experiments may be limited by its high cost and limited availability.

Future Directions

There are several future directions for research involving 2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile. One potential area of study is its potential use in drug discovery and development, particularly for the treatment of cancer and inflammatory diseases. Another area of study is its role in understanding the underlying mechanisms of various diseases, including cancer, inflammation, and infection. Additionally, further research is needed to better understand 2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile's mechanism of action and to optimize its synthesis and formulation for use in scientific research.

Synthesis Methods

2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile can be synthesized using a multi-step process involving the reaction of 2-chloronicotinic acid with butyl mercaptan, followed by the reaction with methyl iodide and phenylboronic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been extensively studied for its potential use in drug discovery and development, as well as for its role in understanding the underlying mechanisms of various diseases.

properties

Product Name

2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

2-butylsulfanyl-6-methyl-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C17H18N2S/c1-3-4-10-20-17-16(12-18)15(11-13(2)19-17)14-8-6-5-7-9-14/h5-9,11H,3-4,10H2,1-2H3

InChI Key

MDVFAHFYQYPLLC-UHFFFAOYSA-N

SMILES

CCCCSC1=C(C(=CC(=N1)C)C2=CC=CC=C2)C#N

Canonical SMILES

CCCCSC1=NC(=CC(=C1C#N)C2=CC=CC=C2)C

Origin of Product

United States

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